

Technical Monograph: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *3-Fluoro-5-hydroxy-4-methoxybenzaldehyde*

Cat. No.: *B13652332*

[Get Quote](#)

CAS: 79418-74-9 | Molecular Formula: C₈H₇FO₃ | Molecular Weight: 170.14 g/mol [1][2][3]

Executive Summary

This technical guide addresses the sourcing, synthesis, and application of **3-Fluoro-5-hydroxy-4-methoxybenzaldehyde**. [2] This fluorinated aromatic aldehyde is a critical intermediate in the synthesis of kinase inhibitors and neuroprotective agents, functioning as a bioisostere for vanillin/isovanillin derivatives to modulate metabolic stability and lipophilicity.

Critical Isomer Alert

Do not confuse this molecule with its more common isomer.

- Target Molecule: **3-Fluoro-5-hydroxy-4-methoxybenzaldehyde** (CAS 79418-74-9). [1][2][3] [4][5]
- Common Isomer: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3, 5-Fluorovanillin). [2]

- Distinction: The position of the hydroxyl (-OH) and methoxy (-OMe) groups is reversed.[2]
This structural difference fundamentally alters hydrogen bonding capability in the active site of target proteins.

Part 1: Strategic Sourcing & Market Analysis[2]

Supplier Landscape

Unlike its common isomer (CAS 79418-78-3), which is a stock catalog item, the target molecule (CAS 79418-74-9) is classified as a Specialty Building Block.[2] It is frequently "Made to Order" or held in low stock by specialized fluorochemistry vendors.[2]

Supplier Tier	Representative Vendors	Availability Status	Estimated Lead Time
Tier 1 (Stock)	AK Scientific (AKSci), BLD Pharm	Low / Intermittent	1–2 Weeks
Tier 2 (Aggregators)	eMolecules, MolPort	Varies	2–4 Weeks
Tier 3 (Custom)	Combi-Blocks, Fluorochem	Synthesis on Demand	4–8 Weeks

Price Analysis (Q1 2025 Estimates)

Pricing for this isomer is significantly higher than the standard 5-fluorovanillin due to the more complex regioselectivity required in its synthesis.[2]

Scale	Estimated Price Range (USD)	Unit Cost Analysis
Discovery (1g)	\$180 – \$350	High premium for small batches.[2]
Pilot (10g)	\$1,200 – \$2,000	Economies of scale begin (approx. \$150/g).
Process (100g+)	Inquire for Quote	Custom synthesis campaign required.

Sourcing Recommendation: For initial screening, purchase 1g from Tier 1 suppliers to validate the synthetic route. For >10g, initiate a custom synthesis quote immediately, as stock is rarely sufficient for scale-up.[2]

Part 2: Chemical Identity & Properties[2][3][6]

Physicochemical Data[2][7][8][9]

- Appearance: Off-white to pale beige powder.[2]
- Melting Point: 112–116 °C (Distinct from CAS 79418-78-3 which melts at 114–118 °C; mixed melting point required for confirmation).[2]
- Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
- Acidity (pKa): ~7.8 (Phenolic OH). The fluorine atom ortho to the methoxy group (and meta to OH) exerts an inductive effect, slightly increasing the acidity compared to non-fluorinated isovanillin.

Structural Validation (NMR)

To ensure you have the correct isomer, verify the coupling constants (

) in the proton NMR.

- ¹H NMR (DMSO-d₆): Look for the aldehyde proton (~9.8 ppm).[2] The aromatic protons will appear as doublets or multiplets depending on F-coupling.[2]
- ¹⁹F NMR: Crucial for purity.[2] Expect a singlet (or multiplet if H-coupled) around -130 to -140 ppm.[2]

Part 3: Synthetic Utility & Retrosynthesis[2]

Why this Molecule?

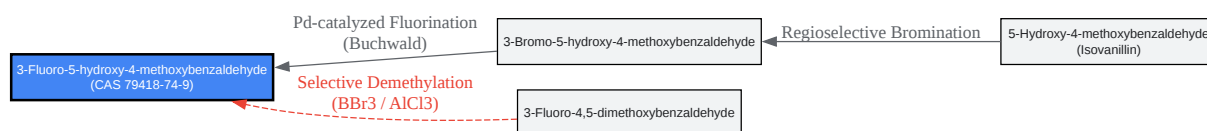
The 3-Fluoro-5-hydroxy-4-methoxy motif is strategically employed to:

- Block Metabolism: The fluorine atom at the 3-position blocks potential metabolic oxidation or ring-opening at that site.[2]

- Modulate pKa: Fluorination alters the pKa of the phenol (if deprotected) or the electronics of the aldehyde, influencing Schiff base stability.
- Lipophilicity: Increases compared to the non-fluorinated parent, improving membrane permeability.

Retrosynthetic Analysis

The synthesis of CAS 79418-74-9 is challenging because electrophilic fluorination of isovanillin often yields mixtures.[2] A directed lithiation or bromination-fluorination sequence is preferred for high regiocontrol.[2]



[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic strategies. The solid path (Bromination -> Fluorination) offers higher regiocontrol than direct fluorination.[2]

Part 4: Experimental Protocols

Purity Assessment Protocol (HPLC)

Before using this expensive intermediate in a step-count intensive synthesis, validate its purity to rule out the 4-hydroxy isomer.[2]

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m, 4.6 x 150 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm and 280 nm.[2]

Procedure:

- Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:Water.
- Inject 10 μ L.
- Acceptance Criteria: Main peak >97% area. No secondary peak >1% with similar retention time (potential isomer).

Standard Reaction: Reductive Amination

This aldehyde is commonly reacted with amines.[2] The fluorine atom can increase the electrophilicity of the carbonyl carbon, accelerating imine formation.

- Imine Formation: Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane). Stir for 1 hour.
- Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.
- Workup: Quench with saturated NaHCO_3 . Extract with DCM.[2]
- Note: The phenolic -OH is compatible with STAB but may require protection (e.g., TBS) if using stronger reducing agents like LiAlH_4 .

Part 5: Handling & Stability (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.[2]
- Stability: The presence of the fluorine atom does not significantly destabilize the molecule, but the phenolic group makes it sensitive to basic oxidation.

References

- PubChem.Compound Summary: **3-Fluoro-5-hydroxy-4-methoxybenzaldehyde**.^{[2][5]}
Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1311271-24-5|5-Fluoro-2-hydroxy-4-methoxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 2. [79418-78-3|3-Fluoro-4-hydroxy-5-methoxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 3. [79418-74-9 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde AKSci 9434FA \[aksci.com\]](#)
- 4. [699016-24-5|3-Fluoro-5-methoxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 5. [1260679-12-6|2,4,5-Trifluoro-3-methoxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13652332/docs#technical-monograph-3-fluoro-5-hydroxy-4-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)